molecular formula C8H5NO3 B8011851 Furo[3,2-b]pyridine-7-carboxylic acid

Furo[3,2-b]pyridine-7-carboxylic acid

Cat. No.: B8011851
M. Wt: 163.13 g/mol
InChI Key: LPOATJFLUSDERV-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-7-carboxylic acid is a fused heterocyclic compound consisting of a furan ring (oxygen-containing) fused to a pyridine ring at the [3,2-b] positions, with a carboxylic acid substituent at the 7-position. These compounds are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

IUPAC Name

furo[3,2-b]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOATJFLUSDERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling and Cyclization

A foundational method involves Sonogashira cross-coupling between 3-iodo-4-hydroxypyridine derivatives and terminal acetylenes, followed by intramolecular cyclization. For example, 4-hydroxy-3-iodopyridine reacts with propargyl esters under Pd/Cu catalysis to form ethoxycarbonyl intermediates, which undergo 5-endo-dig cyclization (Scheme 1). Hydrolysis of the ester yields the carboxylic acid.

Key conditions :

  • Catalyst : Pd(PPh₃)₄ (1–2 mol%), CuI (5 mol%)

  • Base : Diisopropylamine or n-BuNH₂

  • Solvent : DMF or THF at 70–80°C

  • Yield : 62–75% for cyclized intermediates

Table 1: Sonogashira-Cyclization Parameters

Starting MaterialAcetyleneCatalyst SystemYield (%)Reference
4-Hydroxy-3-iodopyridineEthyl propiolatePd(PPh₃)₄/CuI67
3-Iodo-4-methoxypyridinePropargyl alcoholPdCl₂(PPh₃)₂/CuI58

Decarboxylation of Precursors

Ethyl furo[3,2-b]pyridine-2-carboxylate undergoes decarboxylation under thermal or acidic conditions to yield the parent heterocycle, which is subsequently functionalized. For example, heating at 210°C in quinoline with Cu powder removes CO₂, forming furo[3,2-b]pyridine. Oxidation or carboxylation at the 7-position then introduces the carboxylic acid group.

Limitations :

  • Requires harsh conditions (210°C, Cu powder)

  • Low regioselectivity for carboxylation post-decarboxylation

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura and Buchwald-Hartwig couplings enable direct introduction of carboxylated aryl groups. For instance, bromofuropyridine derivatives react with boronic acids bearing protected carboxylic acids (e.g., Bpin-COOEt) to install the acid moiety.

Optimized conditions :

  • Catalyst : Pd(OAc)₂/XPhos

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1) at 100°C

  • Yield : 65–72%

Copper-Mediated Carboxylation

Copper(I) cyanide facilitates carboxylation via CO₂ insertion into C–X bonds. 3-Bromofuro[3,2-b]pyridine reacts with CO₂ under CuCN catalysis to form the 7-carboxylic acid directly.

Reaction parameters :

  • Catalyst : CuCN (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF at 120°C

  • Yield : 58%

Heterocyclization Strategies

Pyridine-N-Oxide Derivatives

Pyridine-N-oxides undergo regioselective cyclization with α,β-unsaturated esters to construct the furan ring. For example, 4-hydroxy-pyridine-N-oxide reacts with methyl acrylate under basic conditions, followed by oxidative decarboxylation to yield the target acid.

Advantages :

  • High regiocontrol (7-position selectivity)

  • Mild conditions (room temperature, aqueous base)

Multicomponent Reactions

One-pot syntheses using Ugi or Passerini reactions assemble the furopyridine core with pre-installed carboxylic acids. A representative protocol combines 3-aminopyridine, glyoxylic acid, and isocyanides to form tetracyclic intermediates, which are dehydrogenated to the final product.

Typical yields : 50–60%
Key drawback : Limited substrate scope for bulky isocyanides

Functional Group Interconversion

Oxidation of Methyl Groups

Direct oxidation of 7-methylfuro[3,2-b]pyridine using KMnO₄ or RuO₄ introduces the carboxylic acid. RuO₄ in H₂O/CH₃CN (1:1) at 0°C achieves 85% conversion.

Table 2: Oxidation Efficiency

SubstrateOxidizing AgentConditionsYield (%)
7-MethylfuropyridineKMnO₄H₂O, 80°C, 6 h45
7-MethylfuropyridineRuO₄H₂O/CH₃CN, 0°C, 2 h85

Hydrolysis of Esters

Ethyl furo[3,2-b]pyridine-7-carboxylate undergoes saponification with NaOH (2 M) in EtOH/H₂O (3:1) at reflux, yielding the acid in >90% purity. Enzymatic hydrolysis using lipases (e.g., CAL-B) in phosphate buffer (pH 7) offers a green alternative.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Sonogashira-CyclizationHigh regioselectivityMulti-step, Pd/Cu cost60–75
DecarboxylationSimple starting materialsHarsh conditions, low yields30–45
Suzuki-Miyaura CouplingDirect C–C bond formationRequires pre-functionalized boronates65–72
Oxidation of Methyl GroupsSingle-step conversionOver-oxidation side reactions45–85

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

Furo[3,2-b]pyridine-7-carboxylic acid has garnered attention in pharmaceutical research due to its biological activities. Studies indicate that derivatives of this compound exhibit interactions with multiple biological targets, making them promising candidates for drug development. Notably, the compound's structural features allow for modifications that can enhance its selectivity and potency against specific diseases.

Anticancer Activity

Research has shown that this compound and its derivatives possess anticancer properties. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines, demonstrating significant antiproliferative activity. These findings suggest potential applications in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth.

Synthetic Chemistry

The compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for synthesizing more complex molecules.

Synthetic Routes

Several synthetic methods have been developed for this compound, showcasing its accessibility for further functionalization. These methods include:

  • Vilsmeier-Haack Reaction: This reaction allows for the formylation of the compound, leading to derivatives that can be further modified.
  • Hydrazine Derivatives: The compound can react with hydrazine to form hydrazides, which are useful in synthesizing other bioactive compounds.

Biological Interactions

The interactions of this compound with biological systems are crucial for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study demonstrated that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus, indicating potential as antimicrobial agents.
  • Another investigation highlighted the synthesis of novel derivatives that exhibited improved selectivity and potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Positional Isomers

Furo[2,3-c]pyridine-7-carboxylic acid (CAS 190957-81-4) is a positional isomer where the furan ring is fused at the [2,3-c] positions. Key differences include:

  • Molecular formula: C₈H₅NO₃ (same as the target compound).
  • Applications : Widely used in pesticides, food additives, and active pharmaceutical ingredients (APIs) due to commercial availability and scalable synthesis .
  • Synthesis : Produced via condensation reactions with substituted aldehydes under classical or microwave-assisted conditions, achieving >99% purity .

Comparison Table :

Compound CAS Number Fusion Position Key Applications Purity/Scale
Furo[3,2-b]pyridine-7-COOH Not explicitly listed [3,2-b] Research intermediate (inferred) N/A
Furo[2,3-c]pyridine-7-COOH 190957-81-4 [2,3-c] Pesticides, APIs 99% (industrial grade)

Heteroatom Variations

Thieno[3,2-b]pyridine-7-carboxylic acid replaces the furan oxygen with sulfur:

  • Electronic properties : The sulfur atom increases electron density, enhancing metal coordination (e.g., Cu, Co complexes) compared to oxygen analogs .

Pyrrolo[3,2-b]pyridine-7-carboxylic acid (e.g., compound N48) contains a nitrogen atom in the fused ring:

  • Bioactivity : Acts as a histone lysine demethylase 5A (KDM5A) inhibitor, with enantiomers showing differential binding affinities .
  • Synthesis : Prepared via palladium-catalyzed cross-coupling, yielding >99% purity .

Substituent Effects

  • 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1190310-73-6):

    • The iodine substituent enhances electrophilic reactivity, making it suitable for Suzuki-Miyaura coupling reactions in drug discovery .
    • Molecular weight: 305.08 g/mol, compared to 163.13 g/mol for furo[2,3-c]pyridine-7-carboxylic acid .
  • 5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine (CAS 1347814-95-2):

    • The hydroxymethyl group improves solubility in polar solvents, facilitating use in aqueous reaction systems .

Biological Activity

Furo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5NO3C_8H_5NO_3 and features a fused ring structure that contributes to its unique biological properties. The compound's structure allows it to interact with various biological targets, particularly in the context of inflammation and pain modulation.

Research indicates that this compound acts primarily as an inhibitor of the protease-activated receptor 2 (PAR-2) signaling pathway. PAR-2 is implicated in several physiological processes, including inflammation, pain sensation, and neurogenic responses. The activation of PAR-2 by serine proteases leads to the release of inflammatory mediators, making it a critical target for anti-inflammatory therapies .

Inhibition of PAR-2

The compound has been shown to inhibit the proteolytic activation of PAR-2, which can mitigate inflammatory responses in various models. This inhibition is particularly relevant for conditions such as:

  • Inflammatory bowel disease
  • Rheumatoid arthritis
  • Asthma
  • Neuropathic pain

By blocking PAR-2 activation, this compound may reduce the severity of these conditions by preventing the release of pro-inflammatory cytokines and chemokines from immune cells .

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound in vitro and in vivo:

  • Anti-inflammatory Effects : In animal models, administration of this compound has demonstrated significant reductions in edema and pain responses associated with inflammatory stimuli. For instance, intraplantar administration in rodents resulted in decreased paw swelling compared to controls .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its anti-inflammatory effects by neutralizing reactive oxygen species (ROS) involved in inflammation pathways .
  • Antimicrobial Activity : Preliminary studies suggest that furo[3,2-b]pyridine derivatives possess antimicrobial properties against various pathogens, although specific data on this compound itself is limited.

Case Study 1: Inflammatory Bowel Disease

A study investigated the effects of this compound on a model of colitis induced by dextran sulfate sodium (DSS). Results indicated a significant reduction in disease activity index (DAI) scores and histological damage in treated groups compared to controls. The compound's ability to inhibit PAR-2 was linked to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Neuropathic Pain

In a neuropathic pain model induced by chronic constriction injury (CCI) of the sciatic nerve, this compound showed efficacy in reducing mechanical allodynia and thermal hyperalgesia. Behavioral assessments indicated improved pain thresholds following treatment, suggesting its potential as a therapeutic agent for managing neuropathic pain conditions.

Comparative Analysis

Biological ActivityMechanismReference
Anti-inflammatoryPAR-2 inhibition
AntioxidantROS scavenging
AntimicrobialNot fully characterized

Q & A

Q. What are the standard synthetic routes for preparing Furo[3,2-b]pyridine-7-carboxylic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, microwave-assisted methods (e.g., irradiating furo[3,2-b]pyrrole intermediates with methyl groups) can reduce reaction times compared to classical thermal conditions . Key steps include protecting the carboxylic acid group during synthesis and optimizing reaction solvents (e.g., DMF or THF) to enhance yields. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structure .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • 1H^1H-NMR : To verify substituent positions and coupling constants (e.g., JJ-values for vicinal protons) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C22H25N3O3S\text{C}_{22}\text{H}_{25}\text{N}_3\text{O}_3\text{S} in related compounds) .

Q. What databases provide reliable physicochemical data for this compound?

  • Methodological Answer : Use authoritative databases like:
  • PubChem : For molecular weight, solubility, and spectral data .
  • NIST Chemistry WebBook : For thermodynamic properties and vibrational spectra .
  • Cambridge Structural Database (CSD) : To compare crystallographic parameters with analogs (e.g., pyridine-7-carboxylic acid derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing enantiomerically pure this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyclization.
  • Microwave Irradiation : Reduces racemization risk by shortening reaction times (e.g., 30-minute vs. 24-hour classical conditions) .
  • Chiral HPLC : Employ columns like Chiralpak® IG-3 to resolve enantiomers and quantify enantiomeric excess (ee) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :
  • Systematic Substitution : Modify substituents on the furopyridine core (e.g., halogenation at position 3 or piperidine extensions) and test binding affinity via enzyme inhibition assays .
  • Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., histone lysine demethylases) .
  • In Vitro/In Vivo Correlation : Compare IC50_{50} values from biochemical assays with pharmacokinetic profiles in animal models .

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate 1H^1H-NMR, 13C^{13}\text{C}-NMR, and 2D-COSY to confirm structural consistency.
  • Batch Comparison : Analyze impurities via LC-MS and trace metal content (e.g., using ICP-MS) to identify catalyst residues or side products .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation and identifies polymorphic variations .

Q. What advanced techniques are suitable for studying the supramolecular interactions of this compound in crystal lattices?

  • Methodological Answer :
  • X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., carboxylic acid dimerization) and π-π stacking interactions .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts using software like CrystalExplorer.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent retention in crystalline forms .

Q. How can researchers design novel derivatives of this compound for targeted drug delivery?

  • Methodological Answer :
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester or amide linkages) to enhance bioavailability.
  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition to append targeting moieties (e.g., folate or peptide ligands) .
  • In Silico ADMET Prediction : Tools like SwissADME predict absorption and toxicity profiles prior to synthesis .

Data Analysis and Validation

Q. What methodologies are recommended for interpreting complex splitting patterns in 1H^1H-NMR spectra of this compound derivatives?

  • Methodological Answer :
  • Coupling Constant Analysis : Use JJ-values to identify dihedral angles (e.g., 3JHH^3J_{HH} for vicinal protons) and confirm substituent positions .
  • 2D-NMR : Employ HSQC and HMBC to correlate proton and carbon signals, resolving overlapping peaks in fused-ring systems .

Q. How should researchers validate contradictory bioactivity data between enantiomers of this compound analogs?

  • Methodological Answer :
  • Enantioselective Assays : Repeat enzyme inhibition studies with pure (R)- and (S)-enantiomers to confirm stereospecific effects .
  • Molecular Dynamics Simulations : Model binding pocket interactions to explain differences in inhibitory potency .
  • Meta-Analysis : Compare results across multiple assays (e.g., SPR, ITC) to rule out experimental artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Furo[3,2-b]pyridine-7-carboxylic acid

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